[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXZKBUKUXPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247899-43-9 | |
| Record name | [2-amino-2-(3-methylphenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Amines with Halogenated Precursors
A common method for synthesizing tertiary amines involves nucleophilic substitution reactions. For this compound, 3-methylbenzyl chloride may react with dimethylamine under basic conditions:
Reaction Scheme:
$$
\text{3-methylbenzyl chloride} + \text{Me}_2\text{NH} \xrightarrow{\text{NaOH, reflux}} \text{[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine} + \text{HCl}
$$
Key Conditions:
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$) to deprotonate the amine.
- Solvent: Polar aprotic solvents (e.g., DMF, THF) or alcohols (e.g., ethanol).
- Temperature: Reflux (60–100°C) for 6–12 hours12.
Industrial Adaptation:
Continuous flow reactors enhance yield (80–90%) and purity by optimizing mixing and temperature control3.
Reductive Amination of Ketones
Reductive amination of 3-methylacetophenone with dimethylamine using sodium borohydride (NaBH$$4$$) or sodium cyanoborohydride (NaBH$$3$$CN) offers an alternative route:
Reaction Steps:
- Imine Formation:
$$
\text{3-methylacetophenone} + \text{Me}_2\text{NH} \rightarrow \text{Imine intermediate}
$$ - Reduction:
$$
\text{Imine} \xrightarrow{\text{NaBH}_4} \text{[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine}
$$
Optimization Factors:
- pH Control: Acidic conditions (pH 4–6) stabilize the imine intermediate4.
- Catalyst: Palladium on carbon (Pd/C) in hydrogen atmosphere for catalytic hydrogenation5.
Gabriel Synthesis
The Gabriel method provides a route via phthalimide protection:
- Alkylation:
$$
\text{3-methylbenzyl bromide} + \text{Phthalimide} \rightarrow \text{N-(3-methylbenzyl)phthalimide}
$$ - Deprotection:
$$
\text{N-(3-methylbenzyl)phthalimide} \xrightarrow{\text{Hydrazine}} \text{3-methylbenzylamine}
$$ - Dimethylation:
$$
\text{3-methylbenzylamine} + \text{Me}2\text{SO}4 \xrightarrow{\text{Base}} \text{Target compound}
$$
Advantages:
- High purity (>95%) with minimal byproducts6.
Industrial-Scale Production
Large-scale synthesis employs continuous flow systems for efficiency:
- Reactor Type: Tubular or microreactors.
- Parameters:
- Residence time: 10–30 minutes.
- Temperature: 80–120°C.
- Pressure: 2–5 bar7.
Yield Enhancement:
- Inline purification via distillation or crystallization reduces downstream processing8.
Challenges and Mitigation
- Byproduct Formation: Over-alkylation can occur; controlled stoichiometry and excess dimethylamine mitigate this9.
- Purity Control: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity10.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 75–85 | 90–95 | High |
| Reductive Amination | 65–75 | 85–90 | Moderate |
| Gabriel Synthesis | 70–80 | 95–98 | Low |
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
EP0389876B1 (Hydrogenation and alkylation techniques). ↩
-
WO2015159170A2 (Reductive amination under hydrogen atmosphere). ↩
-
Kemix Pty Ltd (Industrial-scale purification methods). ↩
-
EP0389876A1 (Acid-catalyzed decarboxylation and borohydride reduction). ↩
-
EP0389876A1 (Acid-catalyzed decarboxylation and borohydride reduction). ↩
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In industrial applications, [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis with key derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Position: The 3-methylphenyl substituent in the target compound introduces moderate steric hindrance compared to the 4-methylphenyl isomer, which may exhibit better packing in crystalline phases due to symmetry . 4-Fluorophenyl analogs (e.g., [2-Amino-2-(4-fluorophenyl)ethyl]dimethylamine) show enhanced metabolic stability in pharmacokinetic studies, attributed to fluorine’s electronegativity reducing oxidative degradation .
Electronic Effects: The trifluoromethyl group in {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine significantly increases electron-withdrawing character, altering binding affinity in enzyme inhibition assays compared to methyl-substituted derivatives . Furan-2-yl analogs (e.g., [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride) display reduced lipophilicity but improved aqueous solubility, making them viable for formulations requiring polar solvents .
Synthetic Accessibility :
- Derivatives with halogenated aromatic rings (e.g., fluorine, trifluoromethyl) often require specialized reagents (e.g., fluorinated aryl boronic acids), increasing synthesis complexity compared to methyl-substituted analogs .
- The target compound’s 3-methylphenyl group can be introduced via straightforward Friedel-Crafts alkylation or Suzuki coupling, offering cost-effective scalability .
Biological Activity
[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine features:
- A central carbon atom bonded to an amino group.
- A dimethylamino group.
- A 3-methylphenyl substituent.
This structure allows for various interactions within biological systems, particularly with neurotransmitter receptors.
The biological activity of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : It may modulate neurotransmitter activity by interacting with dopamine and norepinephrine receptors, potentially influencing mood and cognitive functions.
- Enzymes : The compound could act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance:
- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting it may serve as a lead compound for developing anticancer therapies.
- A study indicated that derivatives of similar compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer treatment .
Neurotransmitter Modulation
The compound's structural similarity to neurotransmitters suggests it may have stimulant effects:
- It has been investigated for its potential antidepressant properties, with some studies indicating that it could enhance mood regulation by modulating neurotransmitter levels in the brain .
- Research on related compounds has shown that they can influence dopamine pathways, which are critical in managing depression and anxiety disorders.
Comparative Analysis with Related Compounds
A comparative analysis of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine with structurally similar compounds provides insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine | 4-methyl substitution | Stimulant effects; potential antidepressant properties |
| [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine | 2-methyl substitution | Neurotransmitter analog; cytotoxicity against tumor cells |
| [2-Amino-2-(3-chlorophenyl)ethyl]dimethylamine | 3-chloro substitution | Antitumor activity; lower selectivity towards normal cells |
The position of the methyl or other substituents on the phenyl ring significantly influences the compound's reactivity and biological activity. For example, the 3-methyl group in this compound may enhance its interaction with specific receptors compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activities of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine:
- Antitumor Efficacy : In a study assessing various derivatives against human tumor cell lines, compounds similar to [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine exhibited significant activity against melanoma and leukemia cells while showing low toxicity towards normal cells. This suggests a promising therapeutic window for further development .
- Neuropharmacological Effects : Research indicated that compounds with similar structures demonstrated antidepressant-like effects in animal models. These findings support the hypothesis that [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine may influence mood regulation through neurotransmitter modulation .
Q & A
Q. How can [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine be synthesized, and what experimental parameters are critical for optimizing yield?
Answer: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or reductive amination. Key steps include:
- Step 1: Reacting 3-methylphenylacetone with dimethylamine under catalytic hydrogenation to form the intermediate amine.
- Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixture) to isolate the product.
Critical parameters include: - Catalyst selection: Palladium on carbon (Pd/C) for hydrogenation .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control: 50–80°C to balance reaction speed and side-product formation .
Q. What spectroscopic methods are suitable for structural elucidation of this compound?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N-CH₃) and 3-methylphenyl protons (δ ~6.8–7.2 ppm) .
- Mass spectrometry (HRMS): Molecular ion peak at m/z 178.28 (C₁₁H₁₈N₂) validates the molecular formula .
- X-ray crystallography: Resolves spatial arrangement, particularly the stereochemistry of the amino group .
Q. What are the key physicochemical properties relevant to handling and storage?
Answer:
- Physical state: Likely liquid at room temperature (analogous to 4-methylphenyl derivative) .
- Hazard classification: Corrosive (GHS05) with hazard statement H314 (skin/eye damage) .
- Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the meta-methyl substituent on the phenyl ring influence biological activity compared to para-methyl analogs?
Answer: The meta-methyl group sterically hinders interactions with flat binding pockets (e.g., neurotransmitter receptors), reducing affinity compared to para-substituted analogs. For example:
- Serotonin receptor binding: Para-methyl analogs show higher affinity (IC₅₀ ~50 nM) vs. meta-substituted (IC₅₀ ~200 nM) due to better alignment with hydrophobic residues .
- Methodological approach: Use QSAR models to correlate substituent position with activity .
Q. How can researchers resolve contradictions in pharmacological data across structural analogs?
Answer:
- Case study: Discrepancies in receptor binding assays may arise from stereochemical impurities.
- Resolution:
- Chiral HPLC: Verify enantiomeric purity .
- Functional assays: Compare agonist vs. antagonist activity (e.g., cAMP assays for GPCRs) .
- Example: Para-methyl derivatives may act as antagonists, while meta-substituted analogs show partial agonist effects .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
Answer:
- LC-MS/MS: Detects impurities at ppm levels (e.g., residual solvents like triethylamine) .
- GC-FID: Quantifies volatile byproducts (e.g., dimethylamine) with a detection limit of 0.01% .
- Validation: Follow ICH Q3A guidelines for impurity profiling .
Methodological Challenges and Solutions
3.1 Designing experiments to study metabolic stability in hepatic models
Answer:
- In vitro model: Use human liver microsomes (HLM) with NADPH cofactor.
- Analytical workflow:
- Sample preparation: Protein precipitation with acetonitrile.
- Quantification: UPLC-PDA at λ = 254 nm to monitor parent compound degradation .
- Key parameter: Half-life (t₁/₂) <30 min indicates high hepatic clearance .
3.2 Addressing solubility limitations in aqueous assays
Answer:
- Co-solvents: Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Surfactants: Polysorbate 80 (0.01%) enhances dispersion in PBS .
- Validation: Dynamic light scattering (DLS) confirms absence of aggregates .
Future Research Directions
- Targeted delivery: Develop prodrugs (e.g., acetylated amine) to enhance blood-brain barrier penetration .
- Environmental impact: Assess biodegradability via OECD 301F dissolved organic carbon (DOC) test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
